6-Fluorobenzo[b]thiophen-5-amine
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Overview
Description
6-Fluorobenzo[b]thiophen-5-amine is a heterocyclic organic compound that features a benzothiophene core with a fluorine atom at the 6-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[b]thiophen-5-amine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
6-Fluorobenzo[b]thiophen-5-amine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-Fluorobenzo[b]thiophen-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[b]thiophen-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, depending on its specific structure and functional groups.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: Lacks the fluorine and amine groups, making it less reactive in certain chemical reactions.
6-Fluorobenzo[b]thiophene: Similar structure but without the amine group, affecting its biological activity.
Benzo[b]thiophen-5-amine: Similar structure but without the fluorine atom, impacting its electronic properties.
Uniqueness
6-Fluorobenzo[b]thiophen-5-amine is unique due to the presence of both the fluorine atom and the amine group, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C8H6FNS |
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Molecular Weight |
167.21 g/mol |
IUPAC Name |
6-fluoro-1-benzothiophen-5-amine |
InChI |
InChI=1S/C8H6FNS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H,10H2 |
InChI Key |
AOBIFEZPNCDPPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)N)F |
Origin of Product |
United States |
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